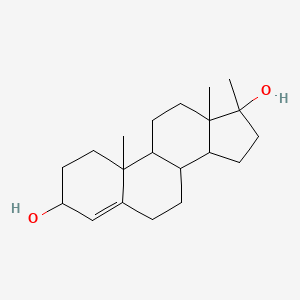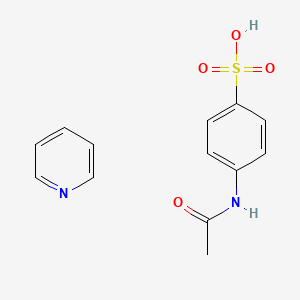![molecular formula C42H50O16 B12294020 4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol](/img/structure/B12294020.png)
4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-[5-(4-Hidroxi-3,5-dimetoxi fenil)-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-6-il]-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-5-il]-2,6-dimetoxi fenol es un compuesto orgánico complejo caracterizado por múltiples grupos hidroxilo y metoxi. Este compuesto se destaca por su estructura intrincada, que incluye anillos dioxepano y grupos fenólicos. Es de interés en varios campos de la investigación científica debido a sus posibles actividades biológicas y propiedades químicas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 4-[6-[5-(4-Hidroxi-3,5-dimetoxi fenil)-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-6-il]-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-5-il]-2,6-dimetoxi fenol implica múltiples pasos, incluida la formación de anillos dioxepano y la introducción de grupos hidroxilo y metoxi. Las condiciones de reacción generalmente implican el uso de catalizadores y configuraciones específicas de temperatura y presión para garantizar la formación correcta del compuesto.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-[6-[5-(4-Hidroxi-3,5-dimetoxi fenil)-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-6-il]-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-5-il]-2,6-dimetoxi fenol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.
Reducción: El compuesto puede sufrir reacciones de reducción para formar diferentes derivados hidroxilo.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones para estas reacciones varían, pero a menudo implican temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción podría producir diferentes derivados hidroxilo.
Aplicaciones Científicas De Investigación
4-[6-[5-(4-Hidroxi-3,5-dimetoxi fenil)-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-6-il]-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-5-il]-2,6-dimetoxi fenol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar reacciones orgánicas complejas y mecanismos.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antioxidantes y antimicrobianas.
Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades que involucran estrés oxidativo.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 4-[6-[5-(4-Hidroxi-3,5-dimetoxi fenil)-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-6-il]-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-5-il]-2,6-dimetoxi fenol implica su interacción con varios objetivos y vías moleculares. Los grupos hidroxilo y metoxi juegan un papel crucial en su actividad biológica, interactuando potencialmente con enzimas y receptores involucrados en el estrés oxidativo y las vías de inflamación.
Comparación Con Compuestos Similares
Compuestos Similares
Metil 4-hidroxi-3,5-dimetoxi benzoato: Similar en estructura pero carece de los anillos dioxepano.
1-(4-Hidroxi-3-metoxifenil)metanodiol: Contiene grupos fenólicos y metoxi similares, pero difiere en la estructura general.
Unicidad
4-[6-[5-(4-Hidroxi-3,5-dimetoxi fenil)-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-6-il]-2-[hidroxi-(4-hidroxi-3-metoxifenil)metil]-1,4-dioxepan-5-il]-2,6-dimetoxi fenol es único debido a su estructura compleja, que incluye múltiples anillos dioxepano y grupos fenólicos. Esta complejidad contribuye a su diversa reactividad química y posibles actividades biológicas, lo que lo distingue de compuestos más simples con grupos funcionales similares.
Propiedades
IUPAC Name |
4-[6-[5-(4-hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)43)37(45)35-19-57-41(23-13-31(51-3)39(47)32(14-23)52-4)25(17-55-35)26-18-56-36(38(46)22-8-10-28(44)30(12-22)50-2)20-58-42(26)24-15-33(53-5)40(48)34(16-24)54-6/h7-16,25-26,35-38,41-48H,17-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZQSRKEZKPRBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(COC(CO2)C(C3=CC(=C(C=C3)O)OC)O)C4COC(COC4C5=CC(=C(C(=C5)OC)O)OC)C(C6=CC(=C(C=C6)O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-4-oxo-2-[(2,3,4,5-tetrahydroxyoxan-2-yl)methylamino]butanoic acid](/img/structure/B12293943.png)
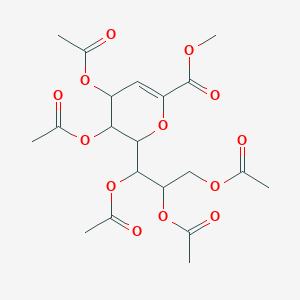

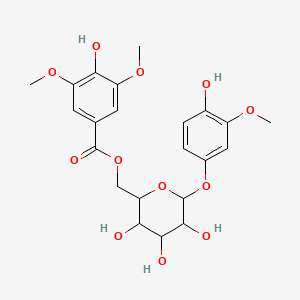
![methyl 4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12293963.png)
![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)
![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)
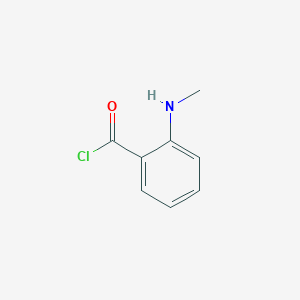
![7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B12294005.png)

![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)
